Cas no 74446-95-0 (Benzoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)-)
74446-95-0 structure
Product Name:Benzoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)-
CAS-nummer:74446-95-0
MF:C20H28O2
MW:300.435126304626
CID:541016
PubChem ID:12947944
Update Time:2025-04-19
Benzoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)-
- 4-(1-pentyl-4-bicyclo[2.2.2]octanyl)benzoic acid
- 4-(4-pentyl-1-bicyclo(2,2,2)-octyl)-benzoic acid
- 74446-95-0
- SCHEMBL10950481
- IYYPLGPGOPCXBC-UHFFFAOYSA-N
- DTXSID00513660
- 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid
-
- Inchi: 1S/C20H28O2/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-7-5-16(6-8-17)18(21)22/h5-8H,2-4,9-15H2,1H3,(H,21,22)
- InChI-sleutel: IYYPLGPGOPCXBC-UHFFFAOYSA-N
- LACHT: OC(C1C=CC(=CC=1)C12CCC(CCCCC)(CC1)CC2)=O
Berekende eigenschappen
- Exacte massa: 300.20904
- Monoisotopische massa: 300.208930132g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 6
- Complexiteit: 368
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.1
- Topologisch pooloppervlak: 37.3Ų
Experimentele eigenschappen
- PSA: 37.3
Benzoic acid, 4-(4-pentylbicyclo[2.2.2]oct-1-yl)- Gerelateerde literatuur
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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